molecular formula C21H17F2N3O3 B2442266 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105242-98-5

1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2442266
CAS No.: 1105242-98-5
M. Wt: 397.382
InChI Key: IEEDOVCVXSQBKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate pyridine and benzyl precursors. The exact method would depend on the specific reactions used to introduce the various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydropyridine ring and the fluorobenzyl groups would likely have a significant impact on the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The fluorobenzyl groups could potentially undergo reactions with nucleophiles, and the dihydropyridine ring might participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atoms might make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Fluorobenzoyl Protective Groups in Synthesis

Fluorobenzoyl groups, similar in nature to part of the molecule's structure, have been explored for their protective capabilities in carbohydrate and glycopeptide synthesis. These groups have been found to suppress beta-elimination of O-linked carbohydrates, suggesting their utility in enhancing the stability and reactivity of sensitive molecules during synthesis processes (Sjölin & Kihlberg, 2001).

Spectrochemical and Theoretical Approaches for Sensors

Compounds containing acylhydrazone, which are structurally related to the molecule , have been synthesized and characterized for their ability to act as sensors for specific ions, such as fluoride. These applications are crucial for developing sensitive and selective chemical sensors for environmental and biological monitoring (Jemini Jose et al., 2018).

Synthesis and Biological Evaluation of Derivatives

Derivatives of hydrazides and hydrazones, which share functional groups with the compound , have been synthesized and evaluated for their biological activities, including antitubercular, antimicrobial, and antifungal properties. These studies are foundational for the discovery of new therapeutic agents (N. Desai et al., 2016), (B. Koçyiğit-Kaymakçıoğlu et al., 2012).

Anticancer and Enzyme Inhibitory Properties

Research on compounds structurally similar to "1-(4-fluorobenzyl)-N'-(2-(4-fluorophenyl)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide" has also focused on their potential anticancer and enzyme inhibitory activities, exploring their mechanisms of action and efficacy in various models. This includes the synthesis of derivatives with potential inhibitory effects on enzymes relevant to diseases like Alzheimer's and diabetes (M. Saleem et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, it might interact with certain enzymes or receptors in a way that modulates their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of initial studies. If it shows promising biological activity, for example, it might be further developed as a pharmaceutical or agrochemical agent .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEDOVCVXSQBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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